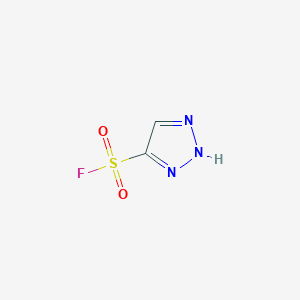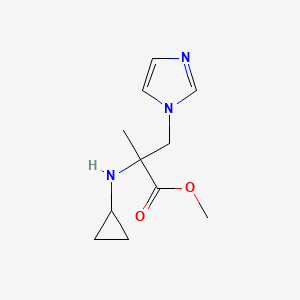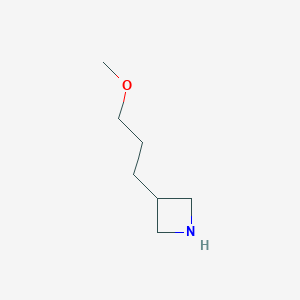
trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid: is a synthetic organic compound with the molecular formula C14H25NO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group on a cyclohexyl ring, which is further connected to an acrylic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Formation of the Acrylic Acid Moiety: The Boc-protected amine is then reacted with acryloyl chloride in the presence of a base to form the desired acrylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acrylic acid moiety, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the double bond in the acrylic acid moiety, converting it to a saturated carboxylic acid.
Substitution: The Boc-protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc-protecting group.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Free amines or further functionalized derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
- Used in the synthesis of peptide-based drugs due to the presence of the Boc-protecting group.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new polymers and coatings.
作用機序
The mechanism of action of trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid is largely dependent on its specific application. In drug development, the compound may act as a prodrug, where the Boc-protecting group is removed in vivo to release the active amine. The released amine can then interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The acrylic acid moiety may also participate in covalent bonding with biological targets, enhancing the compound’s efficacy.
類似化合物との比較
Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-2-methylpropanoic acid: Similar structure but with a methyl group on the propanoic acid moiety.
2-(trans-4-(tert-Butoxycarbonylamino)cyclohexyl)acetic acid: Similar structure but with an acetic acid moiety instead of acrylic acid.
Uniqueness: Trans 3-(4-tert-Butoxycarbonylamino-cyclohexyl)-acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and potential for further functionalization. The combination of the Boc-protecting group and the acrylic acid moiety makes it a versatile intermediate in organic synthesis and pharmaceutical research.
特性
分子式 |
C14H23NO4 |
|---|---|
分子量 |
269.34 g/mol |
IUPAC名 |
(E)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h6,9-11H,4-5,7-8H2,1-3H3,(H,15,18)(H,16,17)/b9-6+ |
InChIキー |
GHIAFIVIOMXDRH-RMKNXTFCSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)/C=C/C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B15311379.png)

![Methyl 3-[(3R)-piperidin-3-yl]propanoate](/img/structure/B15311400.png)

![1-[1-(4-Ethoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15311411.png)
![1-(Trifluoromethyl)-5-azaspiro[2.3]hexane](/img/structure/B15311418.png)





![4-[[3-[(2-Methylpropan-2-yl)oxy]-3-oxopropyl]amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B15311458.png)


